(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
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Overview
Description
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
is a complex organic molecule. It is related to a series of compounds that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds are of interest due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK channel activators . Another study discusses the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to the compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyrazolo[3,4-b]pyridines, which form part of the structure, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Scientific Research Applications
1. Enzyme Inhibitory Activity
Research has identified the enzyme inhibitory activities of certain thiophene-based heterocyclic compounds. For example, derivatives like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone have been studied for their effectiveness in inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest potential applications in treating diseases related to these enzymes (Cetin et al., 2021).
2. Antimicrobial and Anti-Inflammatory Applications
Certain pyrazoline derivatives, such as those incorporating thiophene and pyridine structures, have been explored for their antimicrobial and anti-inflammatory properties. Studies have shown that these compounds can be effective against various bacterial strains and may also possess significant anti-inflammatory activity (Kumar et al., 2012).
3. Potential in Cancer Research
Compounds structurally related to the specified chemical have been studied for their potential in cancer research. For instance, derivatives like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone have shown promise in molecular docking studies, which suggest significant interactions at the enzyme active sites, indicating potential applications in cancer treatment (Wang et al., 2016).
4. Structural Analysis and Synthesis
Studies have been conducted on the synthesis and structural analysis of related heterocyclic compounds. These investigations contribute to understanding the chemical properties and potential applications of such molecules in various fields, including pharmaceuticals (Prasad et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels affects the potassium ion flow across the cell membrane . This can influence various physiological processes, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability . This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-15-20-18(22(27)25-8-10-30-11-9-25)13-19(16-5-3-2-4-6-16)23-21(20)26(24-15)17-7-12-31(28,29)14-17/h2-6,13,17H,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNNRDHNBHVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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